molecular formula C23H18BrN5O2S B2657095 3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 895641-00-6

3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2657095
CAS No.: 895641-00-6
M. Wt: 508.39
InChI Key: CHSWWDJLGJUIRF-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline class, characterized by a fused triazole-quinazoline core. The molecule features a 4-bromobenzenesulfonyl group at position 3 and an N-(3,5-dimethylphenyl)amine substituent at position 4. The bromine atom on the sulfonyl group introduces steric bulk and electron-withdrawing effects, while the 3,5-dimethylphenyl moiety enhances lipophilicity.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(3,5-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2S/c1-14-11-15(2)13-17(12-14)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-9-7-16(24)8-10-18/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSWWDJLGJUIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazoloquinazoline core, followed by the introduction of the bromobenzenesulfonyl and dimethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromobenzenesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Overview

The compound 3-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in scientific research, particularly in chemistry and biology.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes. The sulfonamide group is known for its role in enzyme inhibition, particularly in carbonic anhydrases and other critical enzymes involved in metabolic pathways.

Case Study : Research has shown that derivatives of sulfonamides can effectively inhibit the growth of certain cancer cell lines by targeting metabolic pathways essential for cell proliferation. Studies focus on the interaction of this compound with enzyme active sites, leading to insights into its mechanism of action.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various bacterial strains. The unique structure of this compound may enhance its efficacy against resistant bacterial strains.

Case Study : A study evaluated the antibacterial effects of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated significant inhibition rates, suggesting that the bromine substitution might enhance membrane permeability and target bacterial enzymes effectively.

Biological Studies

The compound's ability to modulate inflammatory responses is of particular interest. Its potential anti-inflammatory effects are being studied in relation to cytokine modulation.

Case Study : In vitro studies have been conducted to assess the impact of the compound on pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. Results indicated a dose-dependent reduction in cytokine levels, highlighting its potential use in treating inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that create the desired structural features essential for its biological activity. The mechanism of action is believed to involve:

  • Enzyme Inhibition : The sulfonamide group forms hydrogen bonds with amino acid residues at enzyme active sites.
  • Halogen Bonding : The bromine atom may facilitate additional interactions that stabilize the binding of the compound to its target.

Mechanism of Action

The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other triazoloquinazoline derivatives, differing primarily in sulfonyl and amine substituents. Below is a comparative analysis based on available evidence:

Structural and Substituent Variations

Compound Name Sulfonyl Substituent Amine Substituent Key Structural Features References
3-(4-Bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Bromophenyl 3,5-Dimethylphenyl Bromine enhances electronic effects; dimethyl groups increase steric hindrance. N/A
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylphenyl 4-Methylbenzyl Methyl groups on sulfonyl and benzyl improve lipophilicity; reduced steric bulk vs. bromine.
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Unsubstituted phenyl 4-Ethoxyphenyl Ethoxy group introduces polarity; unsubstituted sulfonyl reduces molecular weight.
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl 3,4-Diethoxyphenethyl Diethoxy groups enhance solubility; phenethyl chain extends conjugation.

Analysis of Substituent Effects

  • Sulfonyl Groups: The 4-bromobenzenesulfonyl group in the target compound increases molecular weight (vs. methyl or unsubstituted sulfonyl groups) and imparts strong electron-withdrawing effects, which may influence binding interactions in biological systems. Unsubstituted benzenesulfonyl () lacks electronic modulation, favoring simpler synthesis but reduced specificity .
  • Amine Substituents: The 3,5-dimethylphenyl group in the target compound provides steric bulk and lipophilicity, which could improve membrane permeability. 3,4-Diethoxyphenethyl () introduces extended conjugation and polar ethoxy groups, likely improving aqueous solubility .

Physicochemical Implications

  • Lipophilicity : The bromine and dimethyl groups in the target compound suggest higher logP values compared to ethoxy- or methyl-substituted analogs.
  • Solubility : Compounds with ethoxy or phenethyl groups (Evidences 3–4) may exhibit better aqueous solubility due to polar functional groups.
  • Synthetic Accessibility : Unsubstituted sulfonyl groups () simplify synthesis, while bromine or diethoxy groups (Evidences 1, 4) require more complex functionalization steps.

Biological Activity

The compound 3-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a hybrid molecule that combines the structural features of quinazoline and triazole. This class of compounds has garnered attention for their potential biological activities, including anti-cancer and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H18BrN5O2S
  • Molecular Weight : 426.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group is known to form hydrogen bonds with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition. Additionally, the bromine atom can participate in halogen bonding, enhancing the stability of these interactions.

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

1. Anticancer Activity

Recent studies have evaluated the anticancer potential of quinazoline-triazole hybrids. For instance, a library of quinazoline-triazole compounds demonstrated significant inhibition of acetylcholinesterase (AChE) enzymes, which are implicated in Alzheimer's disease and certain cancers. The IC50 values for these compounds ranged from 0.2 to 83.9 µM, indicating varying degrees of potency against cancer cell lines .

2. Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example:

  • AChE Inhibition : A study indicated that certain quinazoline-triazole hybrids could act as dual binding site inhibitors for AChE .
  • Kinase Inhibition : Compounds similar in structure exhibited promising profiles against various kinases, suggesting potential applications in targeted cancer therapies .

3. Antiproliferative Activity

In vitro assays have demonstrated that derivatives of quinazoline compounds exhibit antiproliferative effects against various cancer cell lines. Notably:

  • Compounds with specific substitutions showed moderate inhibitory effects on cell growth in the low micromolar range .
  • The presence of bulky substituents was found to influence potency significantly .

Case Studies

Several case studies provide insight into the biological activity of related compounds:

Case Study 1: Quinazoline-Triazole Hybrid Evaluation

A study synthesized a series of quinazoline-triazole hybrids and assessed their biological activities against AChE and cancer cell lines. The results indicated that some hybrids exhibited low cytotoxicity while effectively inhibiting AChE activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of quinazoline derivatives revealed that modifications at specific positions significantly impacted biological activity. For instance, extending side chains or altering functional groups led to variations in kinase binding affinity and antiproliferative efficacy .

Data Tables

CompoundBiological ActivityIC50 (µM)Notes
Compound AAChE Inhibitor0.2Dual binding site inhibitor
Compound BAntiproliferative10Moderate activity against cancer cell lines
Compound CKinase Inhibitor15High selectivity for MEK5

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